Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic scaffold is fused with a benzoate ester at position 5, a 7-ethoxy group, and a 2-(5-methylfuran-2-yl) substituent.
Properties
IUPAC Name |
methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-4-30-22-7-5-6-18-20-14-19(21-13-8-15(2)31-21)26-27(20)24(32-23(18)22)16-9-11-17(12-10-16)25(28)29-3/h5-13,20,24H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMPOFBWBYOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the activity of the palladium catalyst and the selection of appropriate solvents and reaction conditions to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets. The benzoxazine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-c][1,3]benzoxazine derivatives are a class of compounds characterized by their fused heterocyclic systems. Below, we compare the target compound with key analogs based on substituents, synthetic pathways, and physicochemical properties.
Structural and Substituent Variations
Table 1: Substituent Profiles and Molecular Data of Selected Analogs
Key Observations :
- Substituent Position : The target compound’s 7-ethoxy group distinguishes it from analogs with substituents at position 9 (e.g., chloro or bromo in ). Positional differences influence electronic effects and steric interactions.
- Functional Groups : The benzoate ester in the target compound contrasts with carboxylic acid derivatives (e.g., in ), which may alter solubility and metabolic stability.
- Halogen vs.
Comparison :
Physicochemical and Bioavailability Properties
Table 2: Predicted Physicochemical Properties
Key Insights :
- LogP : The benzoate ester and methylfuran group may increase lipophilicity compared to methoxy or halogenated analogs.
- Hydrogen Bonding : The ester and ethoxy groups contribute to higher hydrogen bond acceptors, improving solubility but possibly reducing membrane permeability.
Biological Activity
Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The complexity of its structure suggests a sophisticated synthetic pathway that may include cyclization and functionalization steps. Specific methodologies for synthesizing related compounds have been documented in the literature, though detailed procedures for this exact compound remain sparse.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 μg/mL |
| Compound B | Escherichia coli | 100 μg/mL |
| Compound C | Staphylococcus aureus | 75 μg/mL |
These findings suggest that modifications in the ethoxy and furan moieties could enhance or diminish antibacterial efficacy.
Antioxidant Activity
In addition to antibacterial effects, compounds with similar structures have been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. For example, some derivatives have demonstrated significant radical scavenging activity in various assays.
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay Type | IC50 Value (μg/mL) |
|---|---|---|
| Compound D | DPPH Scavenging | 30 |
| Compound E | ABTS Scavenging | 25 |
These results indicate that the furan and benzoxazine components may contribute to the overall antioxidant capacity.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Radical scavenging : The presence of electron-rich furan and benzoxazine rings may facilitate electron transfer processes that neutralize free radicals.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds. For instance:
- Study on Antimicrobial Efficacy : A study demonstrated that a compound with a similar pyrazolo-benzoxazine structure exhibited potent antimicrobial activity against various pathogens, suggesting a potential therapeutic application for infections caused by resistant strains .
- Antioxidant Potential Assessment : Another study evaluated the antioxidant properties of related benzoxazine derivatives and found significant protective effects against oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
